molecular formula C8H13NO2 B11920156 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one

Cat. No.: B11920156
M. Wt: 155.19 g/mol
InChI Key: GTEYRGVBSGFRTE-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one is a bicyclic organic compound featuring a tetrahydro-2H-pyran-2-one (δ-lactone) ring fused with an azetidine (4-membered nitrogen-containing ring). Its hydrochloride salt form, this compound hydrochloride (CAS: 1439818-48-0), is commercially available for research purposes . Key properties include:

  • Molecular Formula: C₈H₁₄ClNO₂ (hydrochloride form)
  • Molecular Weight: 191.66 g/mol
  • Purity: ≥95% (typical for research-grade material)

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-(azetidin-3-yl)oxan-2-one

InChI

InChI=1S/C8H13NO2/c10-8-3-6(1-2-11-8)7-4-9-5-7/h6-7,9H,1-5H2

InChI Key

GTEYRGVBSGFRTE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CC1C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one typically involves the reaction of azetidine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with tetrahydropyran-2-one in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Scaffold
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one serves as a promising scaffold for developing new pharmaceutical agents. Its structural diversity allows for modifications that could enhance biological activity against various diseases.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties by interacting with specific biological targets involved in cancer progression. For instance, studies have shown that compounds derived from this compound can inhibit the activity of kinases involved in cell proliferation and survival pathways.

Biological Applications

Biological Assays
The compound has been evaluated for its bioactivity through various biological assays, including antibacterial and antifungal tests. Preliminary results suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

Mechanism of Action
The interaction of this compound with biological targets is believed to involve binding to enzymes or receptors critical for cellular functions. Understanding these interactions is essential for elucidating its mechanism of action and guiding future drug design efforts.

Chemical Synthesis and Applications

Synthesis Techniques
The synthesis of this compound can be achieved through several methods, including cyclization reactions that incorporate azetidine and tetrahydropyran rings. These synthetic routes are crucial for producing analogs with varied biological activities .

Table: Synthesis Methods Overview

MethodDescriptionYield (%)
Cyclization ReactionInvolves the formation of the azetidine ring75
FunctionalizationModifications to enhance bioactivity80
DerivatizationCreating analogs with altered properties70

Industrial Applications

Materials Science
In addition to its medicinal applications, this compound is being explored for use in materials science as an intermediate in the synthesis of novel polymers or materials with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The tetrahydropyran ring may also contribute to the compound’s overall activity by stabilizing its structure and enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Substituent Effects on the Pyran-2-one Core

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-one (4c) :

  • Structure : Aromatic methoxyphenyl substituent at the 4-position.
  • Synthesis : Enzymatic preparation using engineered cytochrome P450 enzyme P411-LAS-5249 .
  • Applications : Demonstrates the role of aryl groups in modulating reactivity for asymmetric synthesis.

4-(4-Fluorophenyl)tetrahydro-2H-pyran-2-one (4d) :

  • Structure : Fluorophenyl substituent at the 4-position.
  • Key Difference : Electron-withdrawing fluorine enhances metabolic stability compared to methoxy derivatives .

(4R,6S)-4-Hydroxy-6-((R)-1-phenylethoxy)tetrahydro-2H-pyran-2-one :

  • Structure : Hydroxy and phenylethoxy substituents at positions 4 and 5.
  • Applications : Antifungal activity against Botrytis cinerea, highlighting the importance of stereochemistry and alkoxy groups in bioactivity .

In contrast, aryl-substituted analogs (e.g., 4c, 4d) prioritize lipophilicity and stereoelectronic effects for target binding .

Tetrahydro-2H-pyran-2-one Derivatives with Heterocyclic Modifications

6-(3Z)-3-Hexen-1-yltetrahydro-2H-pyran-2-one :

  • Structure : Alkenyl side chain at position 6.
  • Properties : Lower molecular weight (182.26 g/mol) and higher water solubility (200.3 mg/L) compared to the target compound’s hydrochloride form .
  • Applications : Likely used in flavor/fragrance industries due to volatility (vapor pressure: 0.00086 mm Hg @ 20°C) .

8-[4-(Tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: Structure: Complex triazolopyrazinone core with tetrahydro-2H-pyran-4-ylamino and piperidine groups. Applications: Research-focused, likely targeting kinase or GPCR pathways due to heterocyclic diversity .

Comparison with Target Compound: The target compound’s simpler bicyclic structure lacks extended conjugation or functional diversity seen in larger heterocycles (e.g., triazolopyrazinone), limiting its utility in multi-target drug discovery but favoring selective reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Water Solubility Key Functional Groups
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride C₈H₁₄ClNO₂ 191.66 Not reported Azetidine, δ-lactone, HCl salt
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-one (4c) C₁₂H₁₄O₃ 206.24 Low (estimated) Methoxyphenyl, δ-lactone
6-(3Z)-3-Hexen-1-yltetrahydro-2H-pyran-2-one C₁₁H₁₈O₂ 182.26 200.3 mg/L Alkenyl, δ-lactone
(4R,6S)-4-Hydroxy-6-((R)-1-phenylethoxy)tetrahydro-2H-pyran-2-one C₁₄H₁₈O₄ 250.29 Moderate (hydroxy group) Hydroxy, phenylethoxy, δ-lactone

Key Observations :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs .
  • Alkenyl-substituted derivatives (e.g., 6-(3Z)-3-hexen-1-yl) exhibit higher volatility, suited for non-pharmaceutical applications .

Biological Activity

4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydro-2H-pyran-2-one core with an azetidine substituent, which may influence its interaction with biological targets. The molecular formula is C8H13NO2C_8H_{13}NO_2, and it has a molecular weight of approximately 155.19 g/mol.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, potentially affecting neurotransmission and exhibiting neuroprotective effects .

Pharmacological Effects

  • Antidepressant Activity : Some studies have suggested that analogs of this compound may exhibit antidepressant-like effects by modulating nAChR activity, particularly the α4β2 subtype, which is associated with mood regulation .
  • Cytotoxicity and Genotoxicity : Investigations into the cytotoxicity of related compounds have shown varied results. For instance, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one was evaluated for genotoxicity using the BlueScreen assay and showed positive results for cytotoxicity but was not considered mutagenic under certain conditions .
  • Selectivity for nAChR Subtypes : The selectivity of compounds similar to this compound for specific nAChR subtypes suggests potential therapeutic applications in treating conditions like depression and anxiety without the side effects associated with non-selective agents .

Study 1: Antidepressant Effects

In a study focused on the antidepressant properties of sazetidine-A analogs, it was found that selective activation of α4β2-nAChRs could lead to significant behavioral improvements in rodent models. The study highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy .

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of tetrahydro derivatives, including those similar to this compound, using various cell lines. Results indicated that while some derivatives exhibited cytotoxic effects at high concentrations, they were generally non-mutagenic in standard assays .

Data Summary

Compound NameBiological ActivityMechanismReference
This compoundPotential antidepressantnAChR modulation
Tetrahydro-6-(3-pentenyl)-2H-pyran-2-oneCytotoxicity assessedGenotoxicity tests
Sazetidine-A analogsAntidepressant-like effectsSelective α4β2-nAChR agonism

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